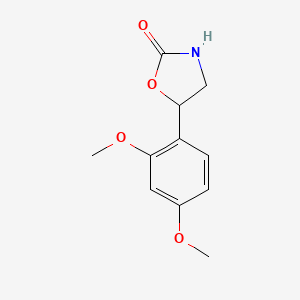
3-(6-Chloropyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloropyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 6th position of the pyridine ring and a nitrile group at the 3rd position of the propyl chain makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Slow Evaporation Technique: Single crystals of the compound can be grown using the slow evaporation technique, which involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly to form crystals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as palladium or nickel may be used to facilitate certain reactions.
Major Products Formed:
Amines: Substitution of the chlorine atom with an amine group can form various amine derivatives.
Thiols: Substitution with thiols can produce thiol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(6-Chloropyridin-3-yl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the interaction of pyridine derivatives with biological systems.
Medicine:
Pharmaceutical Research: It is used in the development of new pharmaceutical compounds due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The chlorine atom on the pyridine ring and the nitrile group play crucial roles in its reactivity. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile: This compound has an additional oxo group, which alters its chemical properties and reactivity.
3-{(6-Chloropyridin-3-yl)methylamino}propanenitrile: This compound has a methylamino group, which affects its biological activity and applications.
Uniqueness: 3-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the nitrile group. These features make it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2H2 |
InChI Key |
MXZUFCIIDKEJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)

![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)


amine](/img/structure/B13594783.png)
